molecular formula C9H13NO B118675 4-(2-Methoxyethyl)aniline CAS No. 84803-56-5

4-(2-Methoxyethyl)aniline

Cat. No. B118675
CAS RN: 84803-56-5
M. Wt: 151.21 g/mol
InChI Key: LGBFKALRQPQBJJ-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)aniline is an organic compound with a molecular weight of 151.21 . It is also known by its IUPAC name, 4-(2-methoxyethyl)aniline .


Molecular Structure Analysis

The molecular structure of 4-(2-Methoxyethyl)aniline consists of a benzene ring attached to an amine and a methoxyethyl group . The InChI code for this compound is 1S/C9H13NO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3 .


Physical And Chemical Properties Analysis

4-(2-Methoxyethyl)aniline is a liquid at room temperature . It has a molecular weight of 151.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .

Scientific Research Applications

Crystal Growth and Structural Analysis

4-(2-Methoxyethyl)aniline is used in the study of crystal growth, structural, and vibrational analysis, including hydrogen bonding effects. It has applications in antimicrobial activity and molecular dynamic simulation, particularly in the context of related molecules like 4-Methoxy-N-(nitrobenzylidene)-aniline (Bravanjalin Subi et al., 2022).

Oxidation Studies

This chemical is relevant in studies exploring the oxidation of anilines to produce azoxyarenes and other compounds, as demonstrated in the oxidation of 4-alkoxyanilines (Gebhardt et al., 2008).

Environmental Applications

4-(2-Methoxyethyl)aniline derivatives are important in environmental science, particularly in the treatment of hazardous methoxyanilines in wastewater, using methods like Fenton-like oxidation (Chaturvedi & Katoch, 2020).

Nonlinear Optical Properties

Research also includes the study of nonlinear optical (NLO) properties of compounds related to 4-(2-Methoxyethyl)aniline, which are significant in the field of material science and photonics (Zhang, Wada, & Sasabe, 1997).

Antiviral Bioactivities

The compound is involved in the synthesis of alpha-aminophosphonates with antiviral activities. These derivatives are synthesized through reactions involving substituted benzaldehydes and aniline (Xu et al., 2006).

Fluorescence Quenching Mechanisms

Studies on fluorescence quenching in biologically active boronic acid derivatives use 4-(2-Methoxyethyl)aniline as a quencher to understand the quenching mechanisms and related kinetics (Geethanjali, Nagaraja, & Melavanki, 2015).

Electrochemical Investigations

This chemical plays a role in electrochemical studies, including the investigation of electrocatalytic oxidation processes and the degradation of aniline solutions in different mediums (Li, Wang, Zhou, & Ni, 2003).

Electrochromic Materials

Research into electrochromic materials also utilizes 4-(2-Methoxyethyl)aniline derivatives, examining their electrochemical and electrochromic behaviors in various applications (Huang, Yen, & Liou, 2011).

Liquid Crystal Studies

The compound is significant in the synthesis of liquid crystals, particularly in studying the effects of various substituents on liquid crystalline properties (Miyajima et al., 1995).

Safety And Hazards

4-(2-Methoxyethyl)aniline is classified as a danger according to safety information . It has hazard statements including H302, H312, H315, H318, H332, and H335, indicating that it is toxic if swallowed, in contact with skin, or if inhaled, and it may cause eye damage .

properties

IUPAC Name

4-(2-methoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBFKALRQPQBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233845
Record name 4-(2-Methoxyethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethyl)aniline

CAS RN

84803-56-5
Record name 4-(2-Methoxyethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84803-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxyethyl)aniline
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Record name 4-(2-Methoxyethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethyl)aniline
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Kundu - Chemistry Africa, 2018 - Springer
This article describes the design, synthesis and studied of electronic properties of four novel spirobifluorene derivatives. The synthesized compounds were characterized by 1 H/ 13 C …
Number of citations: 0 link.springer.com
J Tsuji - Synthesis, 1990 - thieme-connect.com
Rapidly expanding industrial applications of palladium catalysts as homogeneous and heterogeneous catalysts are surveyed. They are classified into two types. The first type includes …
Number of citations: 81 www.thieme-connect.com
F Marighetti, K Steggemann, M Karbaum… - …, 2015 - Wiley Online Library
We recently reported the synthesis and quantitative structure–activity relationships of a new breast cancer resistance protein (BCRP) inhibitor class. In the study presented herein, we …

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